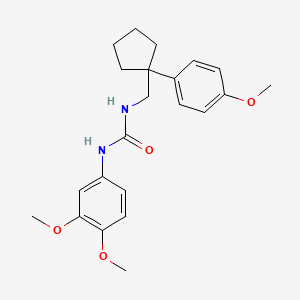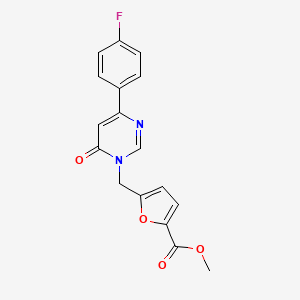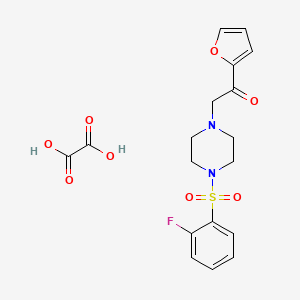
CRT0066101 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRT0066101 hydrochloride is a potent inhibitor of protein kinase D (PKD) isoforms. It has shown significant anticancer activity by inhibiting cell proliferation, inducing apoptosis, and reducing the viability of various cancer cells. This compound is particularly effective in treating triple-negative breast cancer and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRT0066101 hydrochloride involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloropyrimidine with an appropriate amine under basic conditions.
Substitution Reaction: The pyrimidine derivative undergoes a substitution reaction with 1-methyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
CRT0066101 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, boronic acids, and bases are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
CRT0066101 hydrochloride has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of PKD isoforms in various cancer types, including triple-negative breast cancer and pancreatic cancer
Cell Signaling Studies: Researchers use this compound to investigate the role of PKD in cell proliferation, survival, and migration.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting PKD.
Mechanism of Action
CRT0066101 hydrochloride exerts its effects by inhibiting the activity of PKD isoforms (PKD1, PKD2, and PKD3). This inhibition disrupts several signaling pathways involved in cell proliferation, survival, and migration. The compound modulates a phosphor-signaling network and inhibits the phosphorylation of cancer-driving factors such as MYC, MAPK1/3, AKT, YAP, and CDC2 .
Comparison with Similar Compounds
Similar Compounds
CID755673: Another PKD inhibitor with similar anticancer properties.
LDC000067 hydrochloride: A potent PKD inhibitor used in cancer research.
TP-238 Hydrochloride: Known for its inhibitory effects on PKD isoforms.
Uniqueness
CRT0066101 hydrochloride stands out due to its high selectivity for PKD isoforms and its potent anticancer activity. It exhibits selectivity against a panel of over 90 protein kinases, making it a valuable tool for studying PKD-related pathways and developing targeted therapies .
properties
Molecular Formula |
C18H25Cl3N6O |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride |
InChI |
InChI=1S/C18H22N6O.3ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);3*1H/t14-;;;/m1.../s1 |
InChI Key |
HWZPJKPBOZVLEB-XJCLVHIMSA-N |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl |
SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2896123.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)
![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)
![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)


![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)




![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)